

Application Notes and Protocols for Purity Assessment of Synthetic Remdesivir Monophosphate

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Compound of Interest

Compound Name: *Remdesivir nucleoside monophosphate*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the purity of synthetic remdesivir monophosphate (RMP). The methodologies outlined are essential for ensuring the quality, safety, and efficacy of this critical antiviral intermediate. The techniques covered include High-Performance Liquid Chromatography (HPLC) for quantitative analysis and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and chiral separation techniques to resolve stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for determining the purity of remdesivir and its related substances, including the monophosphate.^{[1][2]} This method is effective for separating the active pharmaceutical ingredient (API) from its potential impurities.^[2]

Experimental Protocol: RP-HPLC

Objective: To determine the purity of remdesivir monophosphate and quantify any related impurities.

Instrumentation:

- HPLC system with a UV or Diode Array Detector (DAD)

Materials:

- Remdesivir Monophosphate (RMP) sample
- Acetonitrile (HPLC grade)
- Milli-Q water or equivalent
- o-phosphoric acid or phosphate buffer[3]
- Inertsil ODS-3V column or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)[1][3]

Procedure:

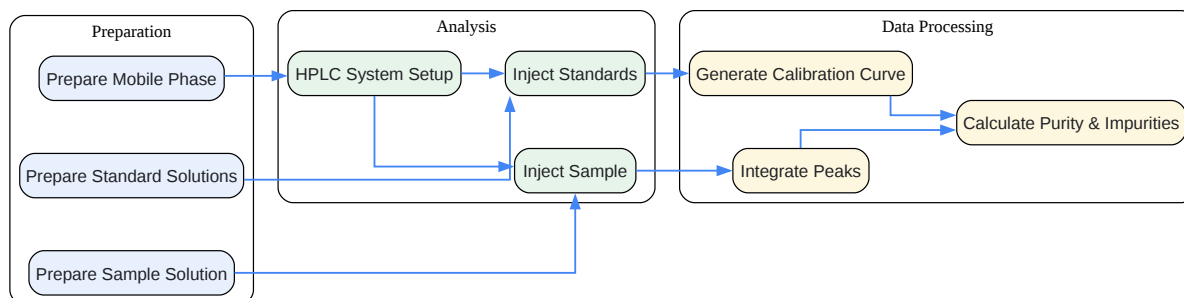
- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Milli-Q water (pH adjusted to 3.0 with o-phosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.[3]
Alternatively, a mobile phase of Buffer (pH 5.0) and Acetonitrile (30:70) can be used.[1]
- Standard Solution Preparation: Accurately weigh and dissolve a known amount of RMP reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
- Sample Solution Preparation: Accurately weigh and dissolve the synthetic RMP sample in the mobile phase to a known concentration (e.g., 50 μ g/mL).[4] Filter the solution through a 0.45 μ m syringe filter before injection.
- Chromatographic Conditions:
 - Column: Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 μ m)[3]
 - Flow Rate: 1.2 mL/min[3]

- Detection Wavelength: 246 nm[3]
- Injection Volume: 10-20 µL
- Column Temperature: Ambient or controlled at 25°C[5]
- Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and record the chromatogram.
- Data Processing: Calculate the purity of the RMP sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Quantify impurities against the RMP reference standard or a specific impurity standard if available.

Data Presentation: HPLC Method Validation Parameters

Parameter	Typical Value/Range	Reference
Linearity Range	25 - 2,500 ng/mL	[3]
Correlation Coefficient (r^2)	≥ 0.999	[4]
Limit of Detection (LOD)	1.95 ng/mL	[3]
Limit of Quantification (LOQ)	6.49 ng/mL	[3]
Accuracy (% Recovery)	93.6%–103%	[1]
Precision (%RSD)	$< 11.9\%$	[1]

Experimental Workflow: HPLC Purity Assessment



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Caption: Workflow for HPLC purity assessment of remdesivir monophosphate.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for the identification and characterization of impurities and degradation products. It combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[6]

Experimental Protocol: LC-MS

Objective: To identify and characterize unknown impurities and degradation products in synthetic RMP.

Instrumentation:

- UHPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.[6]

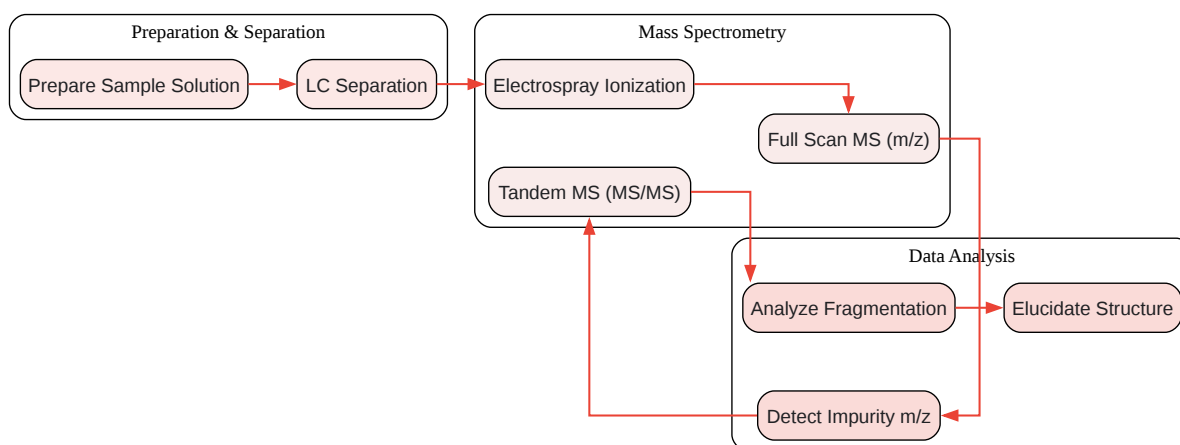
Materials:

- Same as HPLC protocol.

Procedure:

- Sample Preparation: Prepare the RMP sample as described in the HPLC protocol.
- LC-MS Conditions:
 - Use similar chromatographic conditions as the HPLC method to ensure separation. A gradient elution may be necessary to resolve complex mixtures.
 - Mass Spectrometer Settings:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)[\[7\]](#)
 - Scan Range: m/z 100-1000
 - Data Acquisition: Full scan mode for initial screening, followed by tandem MS (MS/MS) or product ion scan mode for structural elucidation of detected impurities.[\[6\]](#)
- Data Analysis:
 - Identify potential impurities by their mass-to-charge ratio (m/z).
 - Fragment the impurity ions using MS/MS to obtain structural information.
 - Propose structures for the impurities based on their fragmentation patterns and comparison to the structure of remdesivir monophosphate.

Experimental Workflow: LC-MS Impurity Identification



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Caption: Workflow for LC-MS impurity identification in RMP.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized RMP and for detecting impurities that may not be apparent by other techniques. Both ^1H and ^{31}P NMR are particularly useful.

Experimental Protocol: NMR

Objective: To confirm the chemical structure of the synthesized RMP and assess its purity from a structural perspective.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)

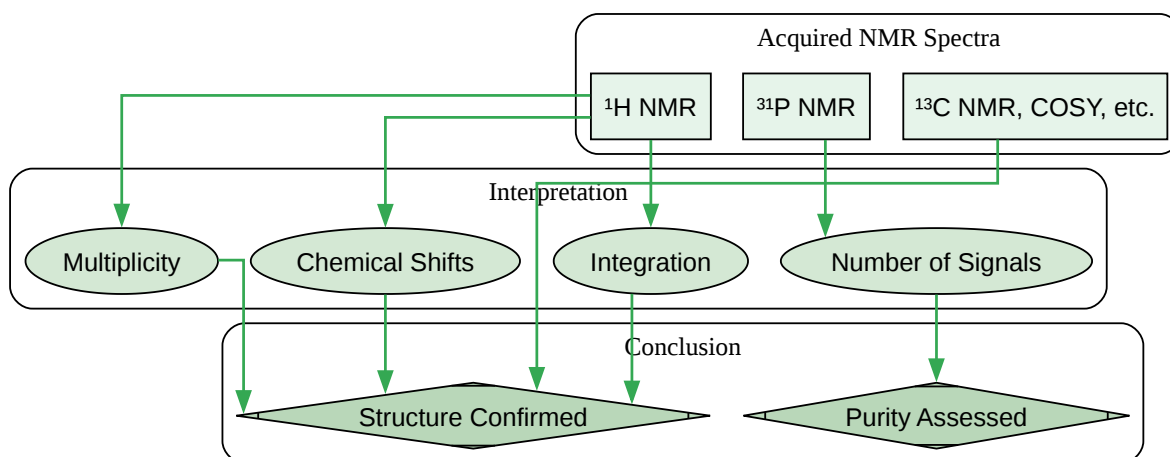
Materials:

- Synthetic RMP sample
- Deuterated solvent (e.g., D₂O or DMSO-d₆)

Procedure:

- Sample Preparation: Dissolve an accurately weighed amount of the RMP sample (typically 2-5 mg) in a suitable deuterated solvent in an NMR tube.[8]
- Data Acquisition:
 - Acquire a ¹H NMR spectrum to observe the proton signals.
 - Acquire a ³¹P NMR spectrum, which is highly specific for the phosphorus environment in the monophosphate group. A single peak is expected for the pure compound.[9]
 - Additional experiments like ¹³C NMR, COSY, and HSQC can be performed for more detailed structural elucidation.
- Data Analysis:
 - Compare the chemical shifts, multiplicities, and integration of the signals in the ¹H spectrum with the expected structure of RMP.[8]
 - The presence of unexpected signals may indicate impurities.
 - The ³¹P NMR should show a single resonance; the presence of multiple peaks could indicate phosphorus-containing impurities or degradation products.[9]

Logical Relationship: NMR Data Interpretation



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Caption: Logical flow for NMR data interpretation for RMP analysis.

Chiral Separation Techniques

Remdesivir contains multiple chiral centers, and its synthesis can result in diastereomers.[5]
[10] It is crucial to control the stereochemical purity of the monophosphate intermediate. Chiral HPLC is the method of choice for this purpose.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the stereoisomers of remdesivir monophosphate.

Instrumentation:

- HPLC system with a UV or DAD detector

Materials:

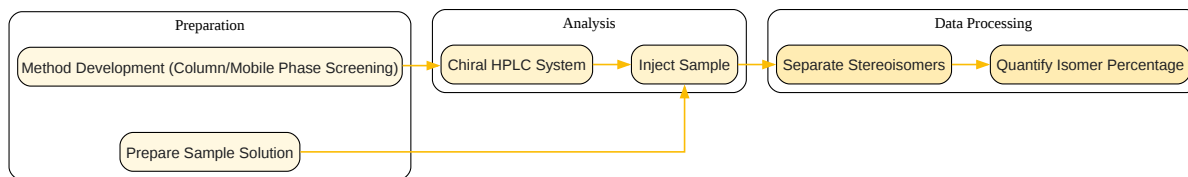
- Synthetic RMP sample

- Chiral stationary phase (CSP) column (e.g., CHIRALPAK® IA-3)[5]
- Normal-phase or reversed-phase solvents (e.g., n-Hexane/IPA or Water/Methanol)[5]

Procedure:

- Mobile Phase and Column Selection: The choice of mobile phase and chiral column is critical and often requires screening. For remdesivir and its intermediates, polysaccharide-based chiral stationary phases have shown good results.[5] A normal phase method might use n-Hexane and isopropanol (IPA), while a reversed-phase method might use water and methanol.[5]
- Sample Preparation: Dissolve the RMP sample in the mobile phase.
- Chromatographic Conditions:
 - Column: CHIRALPAK® IA-3 (250 mm x 4.6 mm i.d.)[5]
 - Mobile Phase: e.g., 90:10 n-Hexane/IPA (v/v)[5]
 - Flow Rate: 1.0 mL/min[5]
 - Detection: 210 nm[5]
 - Temperature: 25°C[5]
- Analysis: Inject the sample and record the chromatogram. The different stereoisomers will elute at different retention times.
- Data Processing: Determine the percentage of each stereoisomer by peak area normalization.

Experimental Workflow: Chiral Separation



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Caption: Workflow for chiral separation of RMP stereoisomers.

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